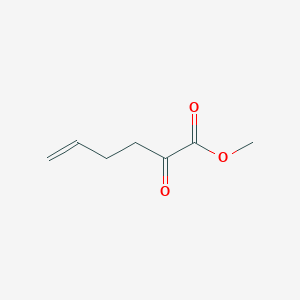![molecular formula C9H10N2O2 B3156865 2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol CAS No. 83959-43-7](/img/structure/B3156865.png)
2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol
概要
説明
2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol is a heterocyclic compound that features both a furan ring and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol typically involves the reaction of 2-furylhydrazine with ethyl acetoacetate to form 3-(2-furyl)-1H-pyrazole. This intermediate is then reacted with ethylene oxide under basic conditions to yield the final product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and pressure, and using continuous flow reactors to increase yield and efficiency .
化学反応の分析
Types of Reactions
2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Reagents such as thionyl chloride (SOCl₂) for halogenation or amines for amination.
Major Products Formed
Oxidation: Formation of 2-[3-(2-furyl)-1H-pyrazol-1-yl]ethanone.
Reduction: Formation of 2-[3-(tetrahydro-2-furyl)-1H-pyrazol-1-yl]-1-ethanol.
Substitution: Formation of 2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-chloroethane or 2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-aminoethane.
科学的研究の応用
2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of 2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol involves its interaction with specific molecular targets and pathways. For instance, its anti-cancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound’s anti-inflammatory effects could be due to its interaction with signaling pathways that regulate inflammation .
類似化合物との比較
Similar Compounds
- 3-(2-furyl)-1H-pyrazole
- 2-(furan-2-yl)-1,3-dioxolan-4-yl)methanol
- 2-(furan-2-yl)-1,3-dioxan-5-ol
Uniqueness
2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol is unique due to the presence of both a furan and a pyrazole ring in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications .
特性
IUPAC Name |
2-[3-(furan-2-yl)pyrazol-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-6-5-11-4-3-8(10-11)9-2-1-7-13-9/h1-4,7,12H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZLHILUYAZRBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C=C2)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromodibenzo[b,d]furan-3-amine](/img/structure/B3156785.png)
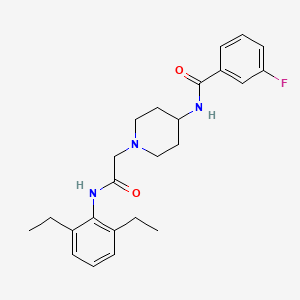
![3-[Hydroxy-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate](/img/structure/B3156794.png)
![3,8-Diazabicyclo[4.2.0]octane](/img/structure/B3156797.png)

![3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B3156812.png)
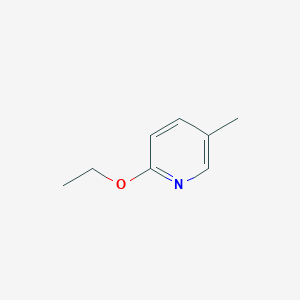
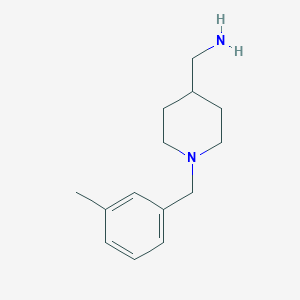
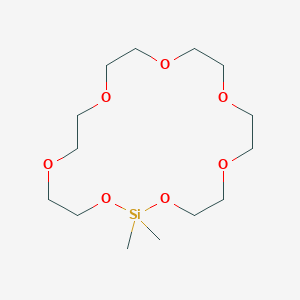
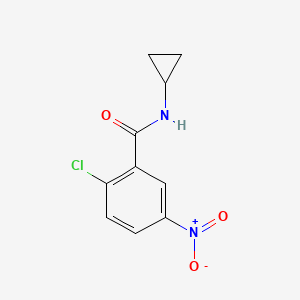
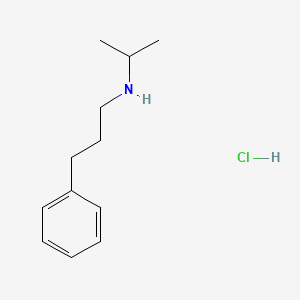
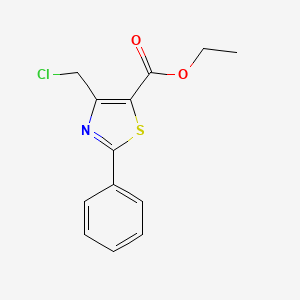
![4-[2-(4-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B3156874.png)
